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Compound of Interest

Compound Name: 4-lodopyridine-3-carbonitrile

Cat. No.: B1352713

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of 4-
lodopyridine-3-carbonitrile, a key building block in medicinal chemistry. Furthermore, it

details a representative experimental protocol for its application in drug discovery and proposes
a viable synthetic route.

Commercial Availability

4-lodopyridine-3-carbonitrile (CAS No. 490039-72-0) is available from several chemical
suppliers. The compound, with a molecular formula of CeHsIN2 and a molecular weight of
230.01 g/mol , is typically an off-white to pale brown crystalline powder. It is often noted as
being light-sensitive and should be stored under refrigerated conditions (2-8°C). While a
comprehensive price comparison is subject to fluctuation, the following table summarizes
publicly available information from various suppliers to aid in procurement.
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Product
Supplier Name/Synony Purity Quantity Price (USD)
m
4-lodopyridine-3- Contact for
Alfa Aesar 95% -

carbonitrile

pricing

Energy Chemical

4-lodopyridine-3-

carbonitrile

Contact for

pricing

Tetranov

Biopharm

4-lodopyridine-3-
carbonitrile

Contact for

pricing

Thermo Fisher

Scientific

4-lodopyridine-3-
carbonitrile

Contact for

pricing

Shanghai T&W

4-lodopyridine-3-

Contact for

Pharmaceutical o - - o
carbonitrile pricing
Co., Ltd.
) 4-lodopyridine-3- Contact for
J&H Chemical - -

carbonitrile

pricing

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers

directly for the most current information.

Application in Drug Development: A Key
Intermediate for Kinase Inhibitors

Substituted pyridines are prevalent scaffolds in a multitude of clinically relevant therapeutic

agents. Specifically, 4-iodopyridine derivatives serve as versatile intermediates, primarily due to

the reactivity of the carbon-iodine bond in palladium-catalyzed cross-coupling reactions. This

reactivity allows for the efficient introduction of diverse molecular fragments, making them

invaluable in the synthesis of complex molecules, such as kinase inhibitors.

The pyrazole moiety, for instance, is a privileged core structure in many kinase inhibitors,

particularly those targeting the Janus Kinase (JAK) family. The synthesis of these inhibitors

often relies on the functionalization of a pyrazole ring, where a 4-iodopyridine derivative can be
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coupled to introduce necessary side chains to achieve high potency and selectivity. The
primary application of 4-iodopyridine-3-carbonitrile in this context is its use in Suzuki-Miyaura
cross-coupling reactions to form a carbon-carbon bond between the pyridine ring and an aryl or
heteroaryl boronic acid or ester.

Experimental Protocols

While a specific, detailed synthesis protocol for 4-lodopyridine-3-carbonitrile is not readily
available in the public domain, a plausible and widely used method for the synthesis of
analogous iodinated pyridines is the Sandmeyer-type reaction, starting from the corresponding
aminopyridine.

Proposed Synthesis of 4-lodopyridine-3-carbonitrile

The proposed synthesis involves the diazotization of 4-aminopyridine-3-carbonitrile followed by
an iodination reaction.

Proposed Synthesis

4-Aminopyridine-3-carbonitrile

aNO02, H2S04
(0-5 °C)

Diazonium Salt Intermediate

4-lodopyridine-3-carbonitrile

Click to download full resolution via product page

Proposed synthesis of 4-lodopyridine-3-carbonitrile.
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Experimental Protocol: Diazotization and lodination (Adapted from similar procedures)

e Preparation of the Diazonium Salt Solution: In a three-necked flask equipped with a
mechanical stirrer, thermometer, and a dropping funnel, cautiously add concentrated sulfuric
acid to deionized water while cooling in an ice-salt bath. To this cooled acidic solution, add 4-
aminopyridine-3-carbonitrile portion-wise, ensuring the temperature remains below 10°C.
Cool the resulting solution to 0-5°C in an ice-salt bath. Prepare a solution of sodium nitrite in
deionized water. Add the sodium nitrite solution dropwise to the stirred aminopyridine
solution, maintaining the temperature between 0-5°C. The addition should take
approximately 30-45 minutes. After the addition is complete, stir the mixture for an additional
30 minutes at 0-5°C to ensure complete diazotization.

 lodination Reaction: Prepare a solution of potassium iodide in deionized water. Slowly and
carefully add the freshly prepared diazonium salt solution to the potassium iodide solution
with vigorous stirring. Nitrogen gas will be evolved. Allow the reaction mixture to warm to
room temperature and stir for several hours.

o Workup and Purification: Neutralize the reaction mixture with a suitable base (e.g., sodium
bicarbonate solution). Extract the aqueous layer with an organic solvent (e.g.,
dichloromethane or ethyl acetate). Combine the organic layers and wash with a 10%
agueous solution of sodium thiosulfate to remove any residual iodine, followed by a wash
with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under
reduced pressure to obtain the crude 4-lodopyridine-3-carbonitrile. The crude product can
be further purified by recrystallization or column chromatography.

Representative Suzuki-Miyaura Coupling Protocol

The following is a general protocol for a Suzuki-Miyaura cross-coupling reaction using an iodo-
heterocycle like 4-lodopyridine-3-carbonitrile. This workflow is a cornerstone in the synthesis
of biaryl compounds prevalent in many drug candidates.
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Suzuki-Miyaura Coupling Workflow
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Workflow for a typical Suzuki-Miyaura coupling reaction.

Detailed Methodology:
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e Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 4-lodopyridine-3-
carbonitrile (1.0 equiv), the desired arylboronic acid or ester (1.2 equiv), and a suitable
base (e.g., K2COs, 2.0 equiv).

 Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon).
Repeat this cycle three times to ensure an oxygen-free environment.

o Catalyst and Solvent Addition: Under a positive flow of the inert gas, add the palladium
catalyst (e.g., Pd(PPhs)s, 0.03 equiv) to the flask. Add the degassed solvent mixture (e.qg.,
1,4-Dioxane/Water, 4:1 v/v) to the reaction flask via syringe.

o Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with
vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC)
or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete
within 4-16 hours.

o Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the
reaction mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and
separate the organic layer. Extract the agueous layer twice with ethyl acetate. Combine the
organic layers and wash with brine.

 Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and
concentrate under reduced pressure. The crude product can be purified by column
chromatography on silica gel to afford the desired coupled product.

 To cite this document: BenchChem. [Commercial Availability and Synthetic Utility of 4-
lodopyridine-3-carbonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://lwww.benchchem.com/product/b1352713#commercial-availability-and-suppliers-
of-4-iodopyridine-3-carbonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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